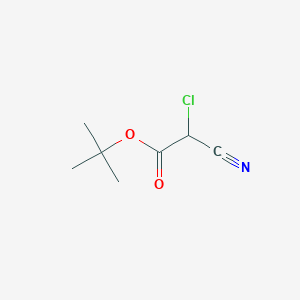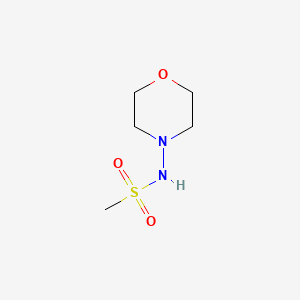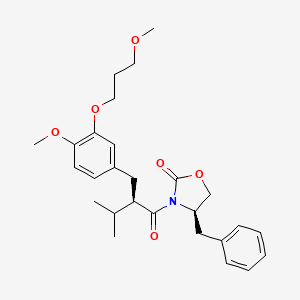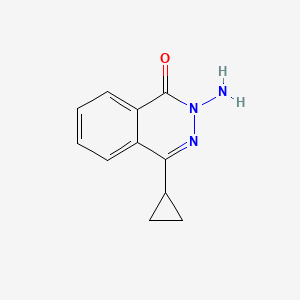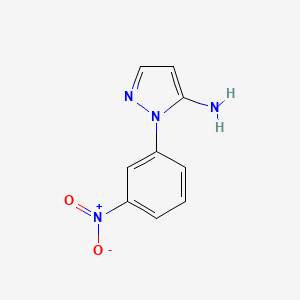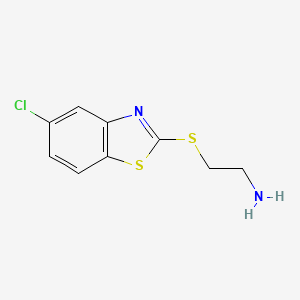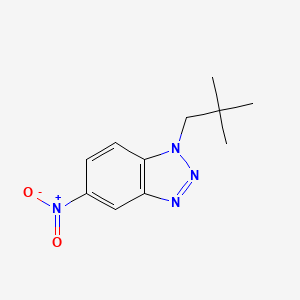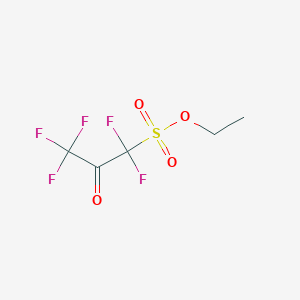![molecular formula C13H23NO4 B8475891 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers](/img/structure/B8475891.png)
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers is a compound that has garnered significant interest in the scientific community. It is a derivative of cyclohexylacetic acid and is classified as a non-proteinogenic amino acid. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the Boc protection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers exerts its effects involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclohexylacetic acid: A simpler derivative without the Boc protection.
tert-Butoxycarbonylamino acids: Compounds with similar Boc protection but different core structures.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, Mixture of diastereomers stands out due to its combination of the cyclohexylacetic acid core and the Boc protecting group. This unique structure provides enhanced stability and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
NIMCENZKSRCKGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


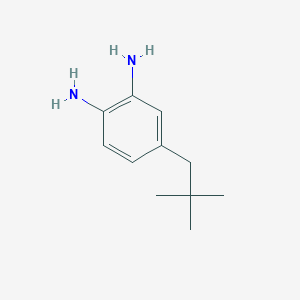
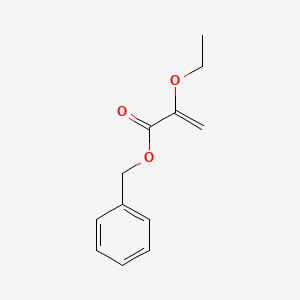

![N-{2-[1-Hydroxy-1-(pyridin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8475837.png)
![1,4-Dimethyl-2-nitro-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8475844.png)
